Cas no 1152029-24-7 (3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile)

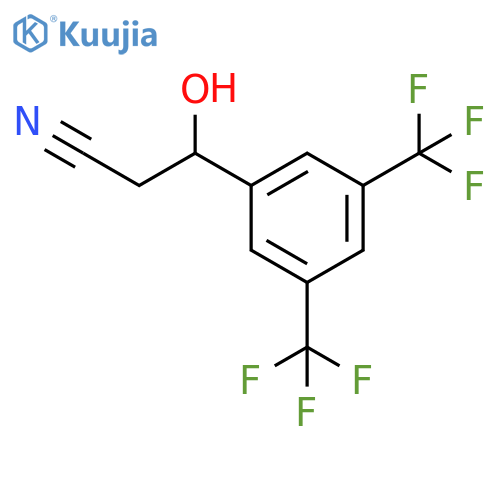

1152029-24-7 structure

商品名:3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile

3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile 化学的及び物理的性質

名前と識別子

-

- 3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile

- β-Hydroxy-3,5-bis(trifluoromethyl)benzenepropanenitrile

- 3-[3,5-Bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile

- 1152029-24-7

- AKOS020235893

- FQMBQUBRNIUKPI-UHFFFAOYSA-N

- EN300-1938628

-

- インチ: 1S/C11H7F6NO/c12-10(13,14)7-3-6(9(19)1-2-18)4-8(5-7)11(15,16)17/h3-5,9,19H,1H2

- InChIKey: FQMBQUBRNIUKPI-UHFFFAOYSA-N

- ほほえんだ: C(C1C=C(C=C(C=1)C(F)(F)F)C(O)CC#N)(F)(F)F

計算された属性

- せいみつぶんしりょう: 283.04318282g/mol

- どういたいしつりょう: 283.04318282g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 332

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1938628-2.5g |

3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile |

1152029-24-7 | 2.5g |

$1089.0 | 2023-09-17 | ||

| Enamine | EN300-1938628-10.0g |

3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile |

1152029-24-7 | 10g |

$3376.0 | 2023-05-31 | ||

| Enamine | EN300-1938628-5.0g |

3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile |

1152029-24-7 | 5g |

$2277.0 | 2023-05-31 | ||

| Enamine | EN300-1938628-0.5g |

3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile |

1152029-24-7 | 0.5g |

$535.0 | 2023-09-17 | ||

| Enamine | EN300-1938628-1.0g |

3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile |

1152029-24-7 | 1g |

$785.0 | 2023-05-31 | ||

| Enamine | EN300-1938628-0.05g |

3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile |

1152029-24-7 | 0.05g |

$468.0 | 2023-09-17 | ||

| Enamine | EN300-1938628-5g |

3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile |

1152029-24-7 | 5g |

$1614.0 | 2023-09-17 | ||

| Enamine | EN300-1938628-0.25g |

3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile |

1152029-24-7 | 0.25g |

$513.0 | 2023-09-17 | ||

| Enamine | EN300-1938628-0.1g |

3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile |

1152029-24-7 | 0.1g |

$490.0 | 2023-09-17 | ||

| Enamine | EN300-1938628-10g |

3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile |

1152029-24-7 | 10g |

$2393.0 | 2023-09-17 |

3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

1152029-24-7 (3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile) 関連製品

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量